Structure Elucidation of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA: A Multi-modal Spectroscopic Approach
Structure Elucidation of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA: A Multi-modal Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) is a formidable challenge in modern lipidomics. These molecules are often low in abundance, structurally complex, and isomeric, demanding a sophisticated, multi-faceted analytical approach. This guide provides a comprehensive, technically-grounded workflow for the complete structure elucidation of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA, a C28:7 acyl-CoA. We will detail a strategic combination of chromatographic separation, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and high-field nuclear magnetic resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, ensuring a self-validating and robust analytical cascade for researchers in metabolic engineering, drug discovery, and lipid biochemistry.
Part 1: Foundational Understanding and Strategic Approach
Biological Context and Rationale
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes, particularly in specialized tissues like the retina and testes.[1] They are endogenously synthesized from dietary essential fatty acids through a series of elongation and desaturation steps.[2][3] The target molecule, an octacosaheptaenoyl-CoA (C28:7-CoA), represents a potentially novel VLC-PUFA. Its structure, particularly the geometry of its seven double bonds, dictates its three-dimensional shape and, consequently, its biological function and metabolic fate. Elucidating this precise structure is paramount for understanding its role in health and disease.
The analytical challenge stems from the molecule's high degree of unsaturation and the presence of numerous positional and geometric isomers. A single analytical technique is insufficient for unambiguous identification. Therefore, we propose a logical, sequential workflow to systematically determine its structure.
Caption: Overall workflow for structure elucidation.
Core Principles of the Analytical Strategy
Our approach is built on the principle of orthogonal analysis, where each technique provides a unique and complementary piece of structural information.
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Chromatography separates the target molecule from a complex biological matrix, ensuring analytical purity.
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High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, the foundational piece of the puzzle.
-
Tandem Mass Spectrometry (MS/MS) breaks the molecule apart in a controlled manner to reveal the connectivity of the acyl chain and the location of the double bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy offers the definitive determination of the double bond geometry (E or Z) and the overall stereochemistry.[4][5]
Part 2: Experimental Protocols and Data Interpretation
Step 1: Isolation and Purification of the Target Acyl-CoA
Rationale: Acyl-CoAs are low-abundance and susceptible to degradation.[6] A rapid and efficient extraction and purification protocol is critical to obtain a sample of sufficient purity and quantity for detailed spectroscopic analysis.
Protocol: Acyl-CoA Extraction and HPLC Purification
-
Metabolic Quenching: Immediately freeze-clamp the biological tissue or cell pellet in liquid nitrogen to halt all enzymatic activity.[6]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Homogenize the powder in 2.5% sulfosalicylic acid (SSA) to precipitate proteins and extract the acyl-CoAs.
-
Purification:
-
Perform solid-phase extraction (SPE) to remove the deproteinizing agent and concentrate the acyl-CoAs.
-
Further purify the sample using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Employ a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to separate the acyl-CoAs based on their hydrophobicity.[7][8]
-
Collect the fraction corresponding to the predicted retention time of a C28:7 acyl-CoA.
-
Step 2: Determination of Molecular Formula by HRMS
Rationale: High-resolution mass spectrometry can measure the mass of a molecule with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of its elemental formula.[9] This is the first and most critical step in identifying an unknown compound.
Protocol: LC-HRMS Analysis
-
Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument.
-
Chromatography: Use a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid to facilitate ionization.
-
Mass Spectrometry:
-
Acquire data in positive ion mode. Acyl-CoAs readily form [M+H]+ ions.
-
Perform a full scan from m/z 200 to 2000.
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The expected monoisotopic mass for (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA (C49H74N7O17P3S) is 1177.4134 Da.
-
-
Data Analysis: Use the accurate mass measurement to confirm the elemental composition using a formula calculator.
| Parameter | Expected Value |
| Molecular Formula | C49H74N7O17P3S |
| Monoisotopic Mass | 1177.4134 Da |
| Charge State | +1 |
| Observed m/z | 1178.4207 |
Step 3: Positional Isomerism via Tandem Mass Spectrometry (MS/MS)
Rationale: Tandem mass spectrometry (MS/MS) allows for the structural characterization of a selected ion.[10] For acyl-CoAs, collision-induced dissociation (CID) typically results in a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion, confirming the presence of the CoA moiety.[7] More advanced fragmentation techniques are required to pinpoint the double bond locations.
Caption: Logical flow for MS/MS experiments.
Protocol: LC-MS/MS for Double Bond Localization
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Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a quadrupole-TOF or an ion trap) capable of UVPD is ideal.
-
Precursor Selection: Isolate the [M+H]+ ion of the target molecule (m/z 1178.42).
-
Fragmentation:
-
CID: Will produce a characteristic fragment at m/z 411.11 (the octacosaheptaenoyl cation) and a neutral loss of 767.36 (the CoA moiety). This confirms the acyl chain length and degree of unsaturation but does not locate the double bonds.
-
UVPD: This technique induces fragmentation at the double bonds, producing diagnostic ions that reveal their positions.[11] The fragmentation pattern will show characteristic losses corresponding to cleavage at the C-C bonds adjacent to each double bond.
-
-
Data Interpretation:
-
The presence of a conjugated double bond system at the 2-position (trans) and methylene-interrupted double bonds further down the chain will yield a predictable fragmentation pattern.
-
Careful analysis of the resulting fragment ions will allow for the mapping of the double bonds to positions 2, 10, 13, 16, 19, 22, and 25.
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| Fragmentation Technique | Key Information Gained |
| High-Resolution MS | Elemental Formula (C49H74N7O17P3S) |
| Collision-Induced Dissociation (CID) | Confirms C28:7 Acyl Chain |
| Ultraviolet Photodissociation (UVPD) | Locates Double Bonds at C2, C10, C13, C16, C19, C22, C25 |
Step 4: Definitive Stereochemistry by NMR Spectroscopy
Rationale: While MS techniques are powerful for determining connectivity, NMR spectroscopy is the gold standard for unambiguously determining the stereochemistry (geometry) of double bonds.[5][12] The coupling constants (J-values) between protons on a double bond are diagnostic for cis (Z) and trans (E) configurations.
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: The purified acyl-CoA is lyophilized and redissolved in a suitable deuterated solvent (e.g., D2O or CD3OD).
-
Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is essential for the sensitivity required to analyze this low-abundance molecule.
-
Key Experiments:
-
1H NMR: This is the most crucial experiment for determining the double bond geometry.
-
trans (E) olefinic protons (at the 2,3-position) will appear as doublets with a large coupling constant (J ≈ 15 Hz).
-
cis (Z) olefinic protons will have a smaller coupling constant (J ≈ 10 Hz).
-
-
13C NMR: Provides the carbon backbone of the molecule.
-
2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, allowing for the tracing of the entire carbon chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, confirming the overall structure.
-
-
Data Interpretation:
-
The 1H NMR spectrum will show a distinct signal for the H2 and H3 protons with a J-coupling of ~15 Hz, confirming the 2E configuration.
-
The remaining olefinic protons will show smaller J-couplings (~10 Hz), consistent with the 10Z, 13Z, 16Z, 19Z, 22Z, 25Z configurations.
-
The combination of 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the full structure of the acyl chain and the CoA moiety.
-
Part 3: Data Synthesis and Structure Confirmation
The final step is to integrate the data from all analytical techniques to build a cohesive and validated structural assignment. The HRMS data provides the elemental formula. The MS/MS data confirms the C28:7 acyl chain and locates the double bonds. The NMR data provides the definitive geometry of each double bond. Together, these orthogonal datasets provide an unassailable confirmation of the structure as (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA.
Part 4: Conclusion
The structure elucidation of novel, complex lipids like (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA is a challenging but achievable task. By employing a logical and multi-modal analytical strategy that combines the strengths of chromatography, mass spectrometry, and NMR spectroscopy, researchers can move from an unknown metabolite in a complex biological sample to a fully characterized molecule. This detailed structural information is the critical first step in understanding the molecule's biological function and its potential as a biomarker or therapeutic target.
References
-
Abbadi, A., Domergue, F., Bauer, J., Napier, J. A., Welti, R., & Heinz, E. (2004). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Physiology, 136(4), 4168–4178. [Link]
-
Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. Retrieved from [Link]
-
Ren, M., Li, M., Wang, Y., et al. (2016). Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. Journal of Lipid Research, 57(10), 1836-1845. [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Retrieved from [Link]
-
MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis pathway of very-long-chain polyunsaturated fatty acids... Retrieved from [Link]
-
Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2657–2680. [Link]
-
Wade, A., Rallabandi, R., Lucas, S., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(20), 4469-4472. [Link]
-
Grélard, A., Loudet, C., Diller, A., & Dufourc, E. J. (2010). NMR spectroscopy of lipid bilayers. Methods in Molecular Biology, 654, 341–359. [Link]
-
Trefely, S., Liu, J., Huber, K. V., & Snyder, N. W. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 263. [Link]
-
Arts, M. T., & Kohler, G. (2018). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. In Lipidomics (pp. 141-155). Humana Press, New York, NY. [Link]
-
Semantic Scholar. (2018). Chromatographic methods for the determination of acyl-CoAs. Retrieved from [Link]
-
University of Toyama. (n.d.). Solid-state NMR spectroscopy structure determination of a lipid-embedded heptahelical membrane protein. Retrieved from [Link]
-
Zhang, X., et al. (2023). Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry. STAR Protocols, 4(3), 102226. [Link]
-
Assay. (n.d.). (2E,10Z,13Z,16Z,19Z,22Z,25Z)-Octacosaheptaenoyl-CoA. Retrieved from [Link]
-
PubChem. (n.d.). (2E,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry. Retrieved from [Link]
-
Honemann, M. N., et al. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. Molecules, 29(18), 4218. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
